![molecular formula C20H12N2O4S B8196597 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid](/img/structure/B8196597.png)
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid
Overview
Description
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C20H12N2O4S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Compounds : This chemical is a precursor for synthesizing various compounds, which have broad applications in different fields of research (Komin & Carmack, 1975).
Photovoltaic Materials : The improved synthesis of derivatives like 4,7-dibromobenzo[d][1,2,3]thiadiazole can lead to promising photovoltaic materials, indicating its potential in solar energy technologies (Gudim et al., 2021).
Selective Fluorescent Enhancement : A solvothermal reaction with Zn(II) generates a highly selective fluorescent enhancement with Cd2+ among other metal ions, suggesting its application in selective sensing and detection (Wei, Zhang, & Han, 2013).
Dimeric Structures in Electron-Poor Macrocycles : It forms dimeric structures with short S···N contacts, common in electron-poor macrocycles, relevant in materials science and molecular engineering (Boudebous et al., 2008).
Biological and Medicinal Applications : Derivatives like 4H-benzo[b][1,4]thiazine 1,1-dioxides are pharmacologically relevant with applications in biology and medicine (Fülöpová et al., 2015).
Sensor Materials : The thiadiazole-functionalized Zr(IV)-based metal-organic framework shows selective sensing behavior towards specific compounds like 2,4,6-trinitrophenol (TNP), making it a promising material for sensors (Sk & Biswas, 2016).
Photophysics and Biomolecule Interaction : Hybrid benzo-2,1,3-thiadiazoles show intriguing photophysical properties and interactions with biomolecules like DNA and HSA, relevant in biochemistry and pharmacology (Neto et al., 2020).
Anticancer Potential : Boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, related compounds, possess potent pharmacological activities including anticancer potential and are being developed as anticancer agents (Das, Shareef, & Das, 2023).
Organic Photovoltaic Applications : Polymers based on this compound have potential applications in organic photovoltaic devices due to their strong absorptions and suitable bandgaps (Xu et al., 2016).
properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,1,3-benzothiadiazol-7-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4S/c23-19(24)13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-27-22-18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZMJLKGOXHSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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